

# Spectroscopic Profile of (Z)-7-Hexadecenal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(Z)-7-Hexadecenal**, a significant semiochemical in the field of chemical ecology. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, quantification, and analysis.

#### **Data Presentation**

The spectroscopic data for **(Z)-7-Hexadecenal** is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of this long-chain aldehyde.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (Z)-7-Hexadecenal



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~9.76	Triplet (t)	1H	Aldehyde proton (- CHO)
~5.35	Multiplet (m)	2H	Olefinic protons (- CH=CH-)
~2.42	Triplet (t)	2H	Methylene protons adjacent to aldehyde (-CH <sub>2</sub> CHO)
~2.01	Multiplet (m)	4H	Allylic protons (- CH <sub>2</sub> CH=CHCH <sub>2</sub> -)
~1.2-1.4	Broad Multiplet	18H	Methylene protons in the alkyl chain (- (CH <sub>2</sub> ) <sub>9</sub> -)
~0.88	Triplet (t)	3H	Terminal methyl protons (-CH3)

Table 2: 13C NMR Spectroscopic Data for (Z)-7-Hexadecenal

While a fully assigned spectrum from a single source is not publicly available, typical chemical shifts for the carbon environments in **(Z)-7-Hexadecenal** are presented below. These are based on established ranges for similar long-chain unsaturated aldehydes.[1]



Chemical Shift (δ) ppm	Assignment	
~202.9	Aldehyde carbon (C=O)	
~130.0	Olefinic carbons (-CH=CH-)	
~43.9	Methylene carbon adjacent to aldehyde (- CH <sub>2</sub> CHO)	
~31.9	Methylene carbons in the alkyl chain	
~29.1-29.7	Methylene carbons in the alkyl chain	
~27.2	Allylic carbons (-CH <sub>2</sub> CH=CH-)	
~22.7	Methylene carbon adjacent to the terminal methyl group (-CH2CH3)	
~14.1	Terminal methyl carbon (-CH₃)	

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **(Z)-7-Hexadecenal**, electron ionization (EI) is a common method. The NIST WebBook provides mass spectrum data for this compound.[2]

Table 3: Key Mass Spectrometry Data for (Z)-7-Hexadecenal



m/z	Interpretation
238	Molecular ion [M]+
220	[M - H <sub>2</sub> O] <sup>+</sup>
194	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
97	McLafferty rearrangement fragment
83	
69	
55	_
41	<del>-</del>

# Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **(Z)-7-Hexadecenal** will exhibit characteristic absorptions for the aldehyde and alkene groups.

Table 4: Infrared (IR) Spectroscopic Data for (Z)-7-Hexadecenal

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
~3005	C-H (alkene)	Stretching
~2925, ~2855	C-H (alkane)	Stretching
~2720	C-H (aldehyde)	Stretching (Fermi resonance doublet)
~1730	C=O (aldehyde)	Stretching
~1655	C=C (alkene, Z-isomer)	Stretching
~1465	C-H (alkane)	Bending
~725	C-H (alkene, Z-isomer)	Out-of-plane bending
<del>-</del>		



## **Experimental Protocols**

Detailed experimental protocols for the acquisition of spectroscopic data for **(Z)-7-Hexadecenal** are provided below. These represent typical procedures and may be adapted based on the specific instrumentation available.

#### **NMR Spectroscopy**

- Sample Preparation: A sample of (Z)-7-Hexadecenal (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
  - Instrument: A 400 MHz or higher field NMR spectrometer.
  - Acquisition Parameters:
    - Pulse sequence: Standard single-pulse sequence.
    - Number of scans: 16-64, depending on the sample concentration.
    - Relaxation delay: 1-5 seconds.
    - Spectral width: 0-12 ppm.
- <sup>13</sup>C NMR Spectroscopy:
  - Instrument: A 100 MHz or higher field NMR spectrometer.
  - Acquisition Parameters:
    - Pulse sequence: Proton-decoupled single-pulse sequence.
    - Number of scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
    - Relaxation delay: 2 seconds.
    - Spectral width: 0-220 ppm.



### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: A dilute solution of **(Z)-7-Hexadecenal** is prepared in a volatile solvent such as hexane or dichloromethane.
- Instrumentation and Conditions:
  - Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
  - Oven Temperature Program:
    - Initial temperature: 100 °C, hold for 2 minutes.
    - Ramp: Increase to 250 °C at a rate of 10 °C/min.
    - Final hold: Hold at 250 °C for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Injection: 1  $\mu$ L of the sample is injected in splitless mode.
  - Mass Spectrometer:
    - Ionization mode: Electron Ionization (EI) at 70 eV.
    - Mass range: m/z 40-400.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A thin film of neat (Z)-7-Hexadecenal is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation and Conditions:
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Acquisition Parameters:

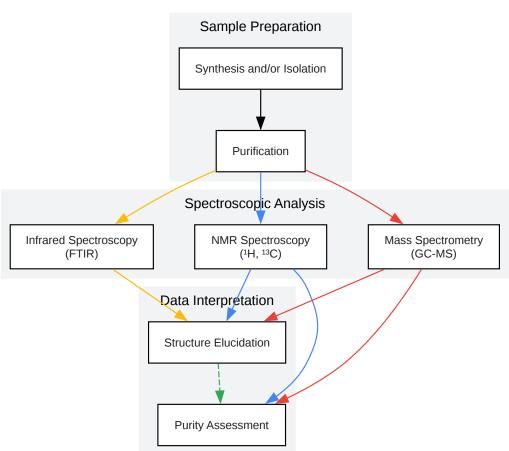


- Resolution: 4 cm<sup>-1</sup>.
- Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Spectral range: 4000-400 cm<sup>-1</sup>.
- A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

# **Mandatory Visualization**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **(Z)-7-Hexadecenal**.





#### Workflow for Spectroscopic Analysis of (Z)-7-Hexadecenal

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Caption: Workflow for the spectroscopic analysis of (Z)-7-Hexadecenal.

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#### References

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